molecular formula C21H18FN5O3S B11262469 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B11262469
M. Wt: 439.5 g/mol
InChI Key: YHMBSHPDJBOEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves several steps. One common method is the one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of highly functionalized triazolothiazole compounds . The reaction conditions are mild, and the yields are generally high, making this method suitable for both laboratory and industrial production.

Chemical Reactions Analysis

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: The triazole and thiazole rings can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of carbonic anhydrase, cholinesterase, and other enzymes, resulting in its antimicrobial and anticancer properties .

Comparison with Similar Compounds

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide can be compared with other triazolothiazole derivatives, such as:

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide stands out due to its unique combination of a triazole and thiazole ring, which imparts distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C21H18FN5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C21H18FN5O3S/c1-30-17-9-5-4-8-16(17)24-20(29)19(28)23-11-10-13-12-31-21-25-18(26-27(13)21)14-6-2-3-7-15(14)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)

InChI Key

YHMBSHPDJBOEKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.